molecular formula C18H22N6O B10937499 6-cyclopropyl-N-(1,3-dimethyl-1H-pyrazol-5-yl)-1-propyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide

6-cyclopropyl-N-(1,3-dimethyl-1H-pyrazol-5-yl)-1-propyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide

Cat. No.: B10937499
M. Wt: 338.4 g/mol
InChI Key: ZWPLLOOEPDTHJT-UHFFFAOYSA-N
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Description

6-CYCLOPROPYL-N~4~-(1,3-DIMETHYL-1H-PYRAZOL-5-YL)-1-PROPYL-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE is a complex organic compound featuring a pyrazolo[3,4-b]pyridine core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-CYCLOPROPYL-N~4~-(1,3-DIMETHYL-1H-PYRAZOL-5-YL)-1-PROPYL-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE typically involves multi-step organic reactions. One common approach is the cyclization of appropriate precursors under controlled conditions. The reaction conditions often include the use of catalysts, specific temperatures, and solvents to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and automated reactors can be employed to scale up the production process efficiently .

Chemical Reactions Analysis

Types of Reactions

6-CYCLOPROPYL-N~4~-(1,3-DIMETHYL-1H-PYRAZOL-5-YL)-1-PROPYL-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, pH levels, and the use of solvents like dichloromethane or ethanol .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of functionalized compounds .

Scientific Research Applications

6-CYCLOPROPYL-N~4~-(1,3-DIMETHYL-1H-PYRAZOL-5-YL)-1-PROPYL-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique structural features.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 6-CYCLOPROPYL-N~4~-(1,3-DIMETHYL-1H-PYRAZOL-5-YL)-1-PROPYL-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The pathways involved can include inhibition of specific enzymes or activation of signaling cascades .

Properties

Molecular Formula

C18H22N6O

Molecular Weight

338.4 g/mol

IUPAC Name

6-cyclopropyl-N-(2,5-dimethylpyrazol-3-yl)-1-propylpyrazolo[3,4-b]pyridine-4-carboxamide

InChI

InChI=1S/C18H22N6O/c1-4-7-24-17-14(10-19-24)13(9-15(20-17)12-5-6-12)18(25)21-16-8-11(2)22-23(16)3/h8-10,12H,4-7H2,1-3H3,(H,21,25)

InChI Key

ZWPLLOOEPDTHJT-UHFFFAOYSA-N

Canonical SMILES

CCCN1C2=C(C=N1)C(=CC(=N2)C3CC3)C(=O)NC4=CC(=NN4C)C

Origin of Product

United States

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